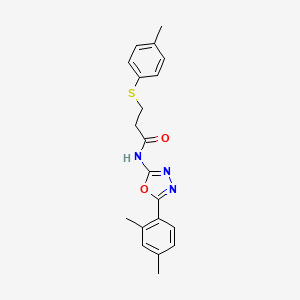
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a thiophene ring. These structural components are known for their diverse biological activities and are often incorporated into pharmaceutical compounds for their potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Thiophene Ring Incorporation: The thiophene ring can be introduced through various methods, including cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . The azetidine and thiophene rings contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Azetidine Derivatives: Compounds with the azetidine ring are known for their antimicrobial and anticancer properties.
Thiophene Derivatives: These compounds are widely studied for their electronic properties and potential therapeutic applications.
Uniqueness
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-2-11(18-6-9)12(17)15-3-10(4-15)5-16-8-13-7-14-16/h2,6-8,10H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGJNWATWQLBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)




![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)

![2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2695687.png)
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2695689.png)

![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2695697.png)

